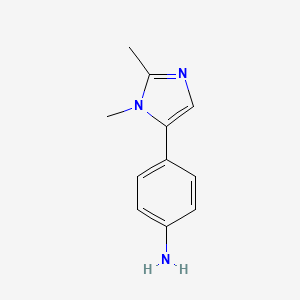

4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-(2,3-dimethylimidazol-4-yl)aniline |

InChI |

InChI=1S/C11H13N3/c1-8-13-7-11(14(8)2)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3 |

InChI Key |

PHNINTDHMJAFHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,2 Dimethyl 1h Imidazol 5 Yl Aniline and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the core 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline structure in a limited number of steps, often by forming the central imidazole (B134444) ring from acyclic precursors.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic chemistry, allowing for the efficient assembly of the imidazole ring system from readily available starting materials.

One-pot multi-component reactions (MCRs) are highly efficient for creating molecular complexity from simple starting materials in a single step. The synthesis of 1,2,4,5-tetrasubstituted imidazoles is well-documented through the four-component condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) source. sharif.edunih.govtandfonline.com

A plausible MCR route to a precursor of this compound could involve the reaction of biacetyl (butane-2,3-dione), 4-nitrobenzaldehyde (B150856), methylamine (B109427), and ammonium acetate (B1210297). In this reaction, biacetyl would serve as the source for the C2-methyl and the adjacent carbon, 4-nitrobenzaldehyde would provide the C5-aryl group, methylamine would form the N1-methyl substituent, and ammonium acetate would provide the nitrogen for the N3 position. The resulting nitro-substituted imidazole could then be readily reduced to the target aniline (B41778) derivative. Various catalysts, such as zeolites or Brønsted acidic ionic liquids, have been shown to effectively promote these condensations, often under solvent-free conditions. sharif.edunih.gov

Table 1: Examples of Four-Component Synthesis of Tetrasubstituted Imidazoles This table presents data for analogous reactions, illustrating the general conditions and yields for this methodology.

| 1,2-Dicarbonyl | Aldehyde | Amine | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzil | Benzaldehyde | Aniline | [Pyridine-SO3H]Cl | 100 °C, Solvent-free | 94 | sharif.edu |

| Benzil | 4-Chlorobenzaldehyde | Aniline | ZSM-11 Zeolite | 110 °C, Solvent-free | 96 | nih.gov |

| Benzil | 4-Nitrobenzaldehyde | p-Toluidine | [2,6-DMPyH]C(NO2)3 | 110 °C, Solvent-free | 96 | rsc.org |

Another powerful multi-component strategy involves the reaction of vinyl azides with aromatic aldehydes and amines, catalyzed by a Brønsted acid like benzoic acid. acs.org This method yields 1,2,5-trisubstituted imidazoles and could be adapted for the synthesis of the target compound.

[3+2] Cycloaddition reactions represent another sophisticated approach to imidazole synthesis. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered ring. For instance, the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with various dipolarophiles can lead to heterocyclic systems. organic-chemistry.orgrsc.org

A hypothetical cycloaddition pathway to the this compound scaffold could involve a 1,3-dipolar cycloaddition. While specific examples for this exact structure are not prevalent, the general principle allows for the construction of the imidazole core. The challenge lies in designing the appropriate three-atom and two-atom synthons that carry the required methyl and aminophenyl substituents. This approach remains a more theoretical but potentially powerful strategy for accessing novel imidazole derivatives.

Functionalization of Pre-formed Imidazole or Aniline Intermediates

An alternative to building the entire molecule at once is a stepwise approach, where either the aniline or the imidazole ring is constructed upon a pre-existing, functionalized partner.

This is arguably one of the most practical and widely applicable strategies. The synthesis begins with a readily available aniline derivative, typically with the amino group protected or in a precursor form like a nitro group. The imidazole ring is then constructed onto this aromatic scaffold.

A highly effective method is the reaction of an α-haloketone with an amidine. For the target molecule, the synthesis could commence from 4-nitroacetophenone.

Halogenation: 4-nitroacetophenone is first converted to an α-haloketone, such as 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Cyclization: The resulting α-haloketone is then condensed with N-methylacetamidine. In this key step, the amidine provides both the N1 and C2 atoms of the imidazole ring, along with their respective methyl substituents. This cyclization directly yields the 1,2-dimethyl-5-(4-nitrophenyl)-1H-imidazole intermediate.

Reduction: The final step is the chemical reduction of the nitro group to an amine. This is a standard transformation that can be achieved with high efficiency using various reagents, such as tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation (H2/Pd-C).

This stepwise approach offers excellent control over the regiochemistry of the final product. The synthesis of the closely related compound 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has been reported, validating the feasibility of constructing the 1,2-dimethyl-5-aryl-imidazole core from an appropriate aromatic precursor. researchgate.netnih.gov

Table 2: Representative Reactions for Imidazole Synthesis from Aniline Precursors This table outlines the key transformations in a plausible stepwise synthesis.

| Step | Starting Material | Reagent(s) | Product | Notes |

|---|---|---|---|---|

| 1 | 4-Nitroacetophenone | Br2, HBr/AcOH | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | α-Halogenation of the ketone. |

| 2 | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | N-Methylacetamidine | 1,2-Dimethyl-5-(4-nitrophenyl)-1H-imidazole | Ring formation via condensation. |

| 3 | 1,2-Dimethyl-5-(4-nitrophenyl)-1H-imidazole | SnCl2·2H2O, HCl | This compound | Reduction of the nitro group. |

This converse strategy begins with a pre-formed 1,2-dimethyl-1H-imidazole ring, which is then functionalized to introduce the aniline moiety. This is typically accomplished through modern cross-coupling reactions.

Imidazole Synthesis: A simple 1,2-dimethyl-1H-imidazole is first prepared.

Halogenation: The imidazole ring is regioselectively halogenated at the C5 position. This can be achieved using reagents like N-Bromosuccinimide (NBS) or iodine to install a bromine or iodine atom, which serves as a handle for cross-coupling.

Cross-Coupling: The 5-halo-1,2-dimethyl-1H-imidazole is then coupled with an aniline equivalent. Several powerful cross-coupling reactions can be employed:

Suzuki Coupling: Reaction with 4-aminophenylboronic acid or its esters, often catalyzed by a palladium complex. The amino group may require protection (e.g., as a Boc-carbamate) during the coupling reaction.

Buchwald-Hartwig Amination: This involves coupling the 5-haloimidazole with an amine, such as p-anisidine (B42471) or another protected aniline, in the presence of a palladium catalyst and a suitable ligand.

This functionalization approach provides a modular route to a wide range of derivatives by simply varying the coupling partner in the final step. The ability to functionalize the imidazole C-H bonds is a well-established field, making this a robust and flexible synthetic option. nih.gov

Regioselective Synthesis Approaches

The regioselective synthesis of this compound and its analogues is paramount to achieving the desired molecular architecture. This involves strategic functionalization of both the imidazole and aniline components to direct the formation of the target compound.

Control of Substitution Patterns on the Imidazole Ring

Achieving the desired 1,2-dimethyl-5-aryl substitution on the imidazole ring is a key challenge. Direct C-H functionalization and cross-coupling reactions are the predominant strategies to introduce the aryl group at the C-5 position with high regioselectivity.

One of the most effective methods for the C-5 arylation of 1,2-dimethylimidazole (B154445) is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves the coupling of a pre-functionalized imidazole, such as 5-bromo-1,2-dimethyl-1H-imidazole, with an appropriate arylboronic acid. For the synthesis of the parent compound, this would be 4-aminophenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate (Pd(OAc)₂) has been successfully employed as a catalyst for the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids, often under ultrasonic irradiation to enhance reaction rates. nih.gov

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-halogenation of the imidazole ring. Palladium catalysts are also frequently used for this transformation. The reaction of 1,2-dimethylimidazole with an aryl halide, such as 4-bromoaniline (B143363) or 4-iodoaniline, in the presence of a suitable palladium catalyst and a base can lead to the desired C-5 arylated product. The regioselectivity for the C-5 position over the C-4 position is a known challenge in imidazole chemistry, and the choice of directing groups or specific catalytic systems can influence the outcome.

Directed Functionalization of the Aniline Moiety

The introduction and positioning of the amino group on the phenyl ring is another critical aspect of the synthesis. This can be achieved either by using a pre-functionalized starting material, such as 4-aminophenylboronic acid in a Suzuki coupling, or by functionalizing the phenyl ring after its attachment to the imidazole core.

In a post-coupling functionalization strategy, one could start with the coupling of 1,2-dimethylimidazole with a phenyl group bearing a nitro or a protected amino group at the para-position. For instance, the Suzuki coupling of 5-bromo-1,2-dimethylimidazole with 4-nitrophenylboronic acid would yield 1,2-dimethyl-5-(4-nitrophenyl)-1H-imidazole. The subsequent reduction of the nitro group to an amino group can be readily achieved using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic media. This two-step approach allows for a broader range of reaction conditions for the coupling step, as the nitro group is generally more robust than a free amino group.

Directed ortho-metalation (DoM) and other C-H functionalization techniques can be employed to introduce substituents onto the aniline ring of the final product or its precursors. While the target compound has an unsubstituted aniline ring apart from the imidazole moiety, these methods are crucial for the synthesis of more complex derivatives. For instance, the amino group of an aniline derivative can direct metalation to the ortho positions, allowing for the introduction of various functional groups.

Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives is no exception, with metal-catalyzed reactions, organocatalytic systems, and advanced reaction conditions playing pivotal roles.

Metal-Catalyzed Reaction Pathways

Palladium-based catalysts are the workhorses for the construction of the C-C bond between the imidazole and aniline rings. As mentioned, the Suzuki-Miyaura coupling is a prominent example. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand (e.g., phosphine-based ligands like SPhos) is critical for the reaction's success.

Below is a data table summarizing typical conditions for the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with arylboronic acids, a key step in the synthesis of the target molecule's core structure.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | None | K₃PO₄·7H₂O | 1,4-Dioxane/H₂O | 70 | 95 | nih.gov |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | Good | nih.gov |

| PdCl₂ | SPhos | Cs₂CO₃ | Dioxane | 120 | Good to Excellent | researchgate.net |

This data is based on the synthesis of structurally related 1,2-dimethyl-5-aryl-1H-imidazole derivatives.

Direct C-H arylation, another powerful palladium-catalyzed method, allows for the coupling of 1,2-dimethylimidazole directly with aryl halides. This approach is highly atom-economical as it avoids the pre-functionalization of the imidazole ring. The regioselectivity of this reaction is a key consideration, with the C-5 position being the typical site of arylation for 1,2-disubstituted imidazoles. researchgate.net

Organocatalytic Systems

While metal-catalyzed reactions are dominant, organocatalysis offers a complementary and often more environmentally benign approach. In the context of synthesizing substituted imidazoles, organocatalysts can be employed in multi-component reactions. For the synthesis of tetrasubstituted imidazoles, various organic molecules, including acids like p-toluenesulfonic acid or trifluoroacetic acid, and bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been used to catalyze the condensation of dicarbonyl compounds, aldehydes, amines, and an ammonium source. semanticscholar.org

Although a direct organocatalytic route to this compound has not been extensively reported, one can envision a multi-component strategy where an organocatalyst facilitates the assembly of the imidazole ring from appropriate precursors that already contain the aniline moiety. For instance, a reaction involving a 1,2-dione, an aldehyde bearing a protected amino group, methylamine, and an ammonium source could potentially be promoted by an organocatalyst. Imidazole itself can also act as an organocatalyst in various transformations. nih.gov

Microwave-Assisted and Solvent-Free Synthetic Conditions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions. The synthesis of substituted imidazoles and cross-coupling reactions are particularly amenable to microwave assistance.

Microwave-assisted Suzuki coupling reactions have been shown to be highly efficient for the synthesis of biaryl compounds, including those containing heterocyclic rings. unito.itscirp.org The application of microwave heating to the palladium-catalyzed coupling of 5-bromo-1,2-dimethyl-1H-imidazole with an appropriate arylboronic acid can significantly shorten the reaction time from hours to minutes.

Furthermore, solvent-free or "dry media" synthesis under microwave irradiation is a green chemistry approach that minimizes waste and simplifies product isolation. For the synthesis of substituted imidazoles, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate on a solid support like acidic alumina, impregnated with the reagents and irradiated with microwaves, can provide the desired products in high yields without the need for a solvent. researchgate.net

The following table provides a conceptual overview of how microwave-assisted conditions could be applied to key synthetic steps.

| Reaction Type | Catalyst | Reactants | Conditions | Potential Advantages |

| Suzuki Coupling | Pd(OAc)₂ | 5-bromo-1,2-dimethyl-1H-imidazole, 4-aminophenylboronic acid | Microwave, 120°C, 10-30 min | Rapid reaction, high yield |

| Imidazole Synthesis | Acidic Alumina | 1,2-Diketone, 4-aminobenzaldehyde (B1209532), Methylamine, NH₄OAc | Microwave, Solvent-free | Green conditions, simple workup |

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the imidazole nitrogen atoms, the aniline phenyl ring, and the imidazole C-5 position (or more accurately, the substituents attached to it).

Modification at the Imidazole Nitrogen Atoms

In the this compound scaffold, the nitrogen at position 1 is already substituted with a methyl group. The remaining nitrogen at position 3, being part of the imidazole ring, is generally considered less nucleophilic than the exocyclic aniline nitrogen. However, it can undergo quaternization reactions.

Quaternization:

Alkylation or arylation of the N-3 position can lead to the formation of imidazolium (B1220033) salts. This is typically achieved by reacting the parent molecule with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an activated aryl halide. The reaction conditions often involve heating in a suitable solvent like acetonitrile (B52724) or DMF. The resulting imidazolium salts can exhibit altered physicochemical properties, such as increased solubility in polar solvents. This approach is a common strategy for generating N-heterocyclic carbene (NHC) precursors and ionic liquids. nih.govnih.govumich.edu Copper-catalyzed methods using diaryliodonium salts have also been developed for the direct aryl quaternization of N-substituted imidazoles. organic-chemistry.org

Table 2: Representative N-3 Quaternization Reaction

| Reactant | Reagent | Solvent | Product |

| This compound | Methyl Iodide | Acetonitrile | 5-(4-aminophenyl)-1,2,3-trimethyl-1H-imidazol-3-ium iodide |

| This compound | Benzyl Bromide | DMF | 3-benzyl-5-(4-aminophenyl)-1,2-dimethyl-1H-imidazol-3-ium bromide |

Substitution on the Aniline Phenyl Ring

The aniline moiety is highly activated towards electrophilic aromatic substitution, with the amino group being a strong ortho, para-director. Direct electrophilic substitution on the unprotected aniline can lead to multiple substitutions and potential oxidation. Therefore, it is often necessary to protect the amino group, for example, as an acetamide, to moderate its activating effect and ensure monosubstitution. researchgate.net

Halogenation:

Electrophilic halogenation of the protected aniline ring can introduce halogen atoms (Cl, Br, I) at the positions ortho to the amino group. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar solvent like DMF or acetic acid are commonly used for this purpose. The position of substitution will be directed by the amino group and influenced by the steric bulk of the imidazole substituent.

Nitration:

Nitration of the aniline ring, after protection of the amino group, can be achieved using standard nitrating agents like nitric acid in sulfuric acid at low temperatures. This would introduce a nitro group, which can be a versatile handle for further functionalization, such as reduction to another amino group or displacement reactions.

Directed Ortho-Metalation (DoM):

A more regioselective method for functionalizing the aniline ring is directed ortho-metalation. By converting the primary amine to a suitable directing metalation group (DMG), such as a pivalamide (B147659) or a carbamate, deprotonation with a strong base (e.g., n-butyllithium or s-butyllithium) occurs specifically at the ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.orguwindsor.cabaranlab.orgresearchgate.netorganic-chemistry.org

Table 3: Potential Electrophilic Substitution Reactions on the Aniline Ring

| Reaction Type | Substrate | Reagents | Expected Major Product(s) |

| Bromination | N-(4-(1,2-dimethyl-1H-imidazol-5-yl)phenyl)acetamide | NBS, DMF | N-(2-bromo-4-(1,2-dimethyl-1H-imidazol-5-yl)phenyl)acetamide |

| Nitration | N-(4-(1,2-dimethyl-1H-imidazol-5-yl)phenyl)acetamide | HNO₃, H₂SO₄, 0 °C | N-(2-nitro-4-(1,2-dimethyl-1H-imidazol-5-yl)phenyl)acetamide |

| Directed Ortho-Iodination | N-pivaloyl-4-(1,2-dimethyl-1H-imidazol-5-yl)aniline | 1. s-BuLi, TMEDA, THF, -78 °C; 2. I₂ | N-(2-iodo-4-(1,2-dimethyl-1H-imidazol-5-yl)phenyl)pivalamide |

Elaboration of the Imidazole C-5 Position

The outline heading "Elaboration of the Imidazole C-5 Position" is somewhat ambiguous as this position is already occupied by the aniline ring. This could be interpreted as modifications of the C-4 position of the imidazole ring or functionalization of the C-5 aryl substituent itself.

Modification at the C-4 Position:

Direct functionalization of the C-4 position of the 1,2,5-trisubstituted imidazole ring is challenging. However, strategies involving C-H activation could potentially be employed. Palladium-catalyzed direct arylation has been used to functionalize the C-H bonds of imidazoles, and while the C-5 position is often more reactive in simpler imidazoles, specific ligand and reaction condition optimization might allow for C-4 arylation. nih.govresearchgate.netmdpi.com

Modification of the C-5 Aryl Substituent:

This would encompass the derivatization strategies on the aniline phenyl ring as discussed in section 2.4.2. Additionally, reactions that modify the aniline functional group itself fall under this category.

N-Alkylation/N-Arylation of the Aniline: The primary amino group can be alkylated or arylated through reactions such as reductive amination with aldehydes or ketones, or through transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Acylation/Sulfonylation of the Aniline: The amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halogens (Sandmeyer reaction), hydroxyl, cyano, and aryl groups (Gomberg-Bachmann reaction).

These derivatization strategies provide a comprehensive toolkit for the structural modification of this compound, enabling the exploration of its chemical space for various applications.

Spectroscopic and Structural Characterization of 4 1,2 Dimethyl 1h Imidazol 5 Yl Aniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their electronic environments. For 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline , the expected chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. The aromatic protons on the aniline (B41778) and imidazole (B134444) rings are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The methyl groups on the imidazole ring, being electron-donating, would appear in the upfield region.

| Proton Type | Expected Chemical Shift (δ) Range (ppm) |

| Aromatic protons (aniline ring) | 6.5 – 7.5 |

| Imidazole proton | 7.0 – 8.0 |

| Methyl groups (on imidazole ring) | ~2.2 (singlets) |

This table is based on generalized data for 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline and its analogues.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline would be influenced by their hybridization and the electronegativity of the atoms they are bonded to. Aromatic and imidazole ring carbons are expected to resonate at lower fields (higher ppm values) compared to the methyl group carbons.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Aromatic and Imidazole Ring Carbons | 110 - 150 |

| Methyl Carbons | 10 - 20 |

This table represents typical chemical shift ranges for similar aromatic and heterocyclic compounds.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in the definitive structural assignment of complex molecules. COSY experiments would reveal proton-proton couplings within the aniline and imidazole rings, while HMQC would correlate the proton signals with their directly attached carbon atoms.

Specific 2D NMR data for 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline is not available in the reviewed literature. However, for analogous compounds, these techniques are routinely used to unambiguously assign the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline is expected to show characteristic absorption bands corresponding to the N-H bonds of the aniline group, the C=N bond of the imidazole ring, and the C-H bonds of the aromatic rings and methyl groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aniline N-H | Stretching | ~3350 |

| Imidazole C=N | Stretching | ~1600 |

| Aromatic C-H | Bending | ~750 |

This table is based on generalized data for 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline and its analogues.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline (molecular formula C₁₁H₁₃N₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 187.24. The fragmentation pattern would likely involve the cleavage of the bond between the imidazole and aniline rings, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. Analysis of the diffraction pattern allows for the determination of the three-dimensional arrangement of atoms within the crystal.

No specific X-ray crystallography data for 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline or its close analogue 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline was found in the surveyed literature. However, for other substituted imidazole derivatives, X-ray crystallography has been used to resolve ambiguities in stereochemistry and to study crystal packing. For instance, studies on related compounds have detailed the planarity of the imidazole and phenyl rings and the nature of intermolecular interactions, such as hydrogen bonding.

Determination of Bond Lengths and Bond Angles

A comprehensive search for the specific crystallographic data of this compound did not yield experimental results for bond lengths and bond angles for this exact compound. Structural information is most accurately determined through single-crystal X-ray diffraction analysis, and it appears that the crystal structure for this specific molecule has not been deposited in publicly accessible databases or published in the surveyed scientific literature.

For context, in the analogue 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the imidazole ring's internal bond lengths and angles are consistent with other imidazole structures. researchgate.netuni.lu The geometry around the aniline nitrogen is typically trigonal planar, and the C-N bond length to the phenyl ring is in the expected range for an aromatic amine.

Without a specific crystallographic study on this compound, a definitive table of its bond lengths and angles cannot be provided. Theoretical calculations using methods like Density Functional Theory (DFT) could offer predicted values, but experimental data remains the standard for definitive structural characterization.

Interactive Data Table: Expected Bond Length and Angle Ranges for Phenyl-Imidazole Scaffolds (Based on Analogues)

| Bond Type | Typical Bond Length (Å) | Bond Angle Type | Typical Bond Angle (°) |

| Imidazole C-N | 1.35 - 1.40 | Imidazole C-N-C | 106 - 110 |

| Imidazole C=C | 1.34 - 1.38 | Imidazole N-C-C | 107 - 111 |

| Imidazole-Phenyl C-C | 1.47 - 1.50 | Imidazole-C-C (Phenyl) | 118 - 122 |

| Aniline C-N | 1.38 - 1.42 | Phenyl C-C-C | ~120 |

| Phenyl C-C | 1.38 - 1.40 | H-N-H (Aniline) | ~113 |

Note: These are generalized ranges from related structures and may not precisely represent the target compound.

Analysis of Dihedral Angles and Molecular Conformations

The molecular conformation of this compound is largely defined by the dihedral angle between the planes of the imidazole and aniline rings. This angle is influenced by the steric hindrance imposed by the substituents on both rings and by electronic effects.

In analogous structures, a significant twist between the two aromatic rings is common. For example, in one of the two independent molecules of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline found in its asymmetric unit, the dihedral angle between the imidazole ring and the dimethylaniline substituted phenyl ring is a mere 3.37 (17)°. uni.lu In the second molecule, this angle is 46.94 (17)°. uni.lu Another analogue, 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, also shows significant deviation from planarity, with the central imidazole ring forming dihedral angles of 27.15 (13)° and 26.74 (14)° with the dimethylaniline rings in two of its unique molecules in the crystal lattice. researchgate.netsigmaaldrich.com

This deviation from coplanarity is a result of minimizing steric repulsion between the hydrogen atoms on the adjacent rings. For this compound, the methyl groups on the imidazole ring would contribute to this steric strain, likely resulting in a non-planar conformation. The specific values for the dihedral angles remain undetermined in the absence of experimental crystallographic data.

Interactive Data Table: Dihedral Angles in Analogue Structures

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (Molecule A) | Imidazole | Dimethylaniline Phenyl | 3.37 (17) | uni.lu |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (Molecule B) | Imidazole | Dimethylaniline Phenyl | 46.94 (17) | uni.lu |

| 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (Molecule 1) | Imidazole | Dimethylaniline Phenyl | 27.15 (13) | researchgate.net |

| 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (Molecule 2) | Imidazole | Dimethylaniline Phenyl | 26.74 (14) | researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π interactions)

The supramolecular assembly in the solid state of this compound would be governed by various intermolecular interactions. The primary amino group (-NH₂) on the aniline moiety is a potent hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.

In related structures lacking the N-methylation on the imidazole ring, N-H···N hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or more complex networks. For instance, in the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, intermolecular imidazole N—H···N hydrogen-bonding interactions link molecules into a one-dimensional chain. uni.lukab.ac.ug

Given that the target compound has a methyl group on one of the imidazole nitrogens (N-1), its capacity to act as a hydrogen bond donor from the ring itself is eliminated. However, the other imidazole nitrogen (N-3) can still act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing would feature strong N-H···N hydrogen bonds where the aniline amino group of one molecule donates a hydrogen to the N-3 atom of an adjacent molecule.

In addition to classical hydrogen bonding, weaker interactions such as C-H···π interactions are also expected to play a crucial role in stabilizing the crystal structure. These interactions involve a hydrogen atom from a C-H bond (e.g., from the methyl groups or the aromatic rings) interacting with the electron cloud of an adjacent aromatic ring. Such interactions have been observed in the crystal structures of similar compounds, linking molecules into more complex architectures. sigmaaldrich.com For example, the crystal structure of 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline features an extensive series of C—H⋯π interactions that connect the molecules. sigmaaldrich.com

A definitive analysis of the specific intermolecular contacts, their distances, and their role in the supramolecular assembly of this compound awaits its experimental crystal structure determination.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigations published for the compound “this compound.” While computational studies, including quantum chemical calculations and molecular geometry analyses, have been conducted on structurally similar imidazole derivatives, the explicit data required to construct a detailed article for “this compound” is not present in the public domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the specified sections and subsections as requested in the prompt. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF) calculations, and conformational analysis are standard approaches for characterizing molecules, but the results are highly specific to the exact chemical structure being studied. Extrapolating data from different, albeit related, compounds would be scientifically inaccurate and would not adhere to the strict focus on “this compound.”

To fulfill the user's request, published research containing these specific computational analyses for the target molecule would be required. Without such sources, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Computational and Theoretical Investigations of 4 1,2 Dimethyl 1h Imidazol 5 Yl Aniline

Electronic Structure Characterization

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) are commonly employed to investigate these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.

For 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group, which is a strong electron-donating group. The LUMO would likely be distributed over the imidazole (B134444) ring and the adjacent phenyl ring, which can act as electron-accepting moieties. The energy of these orbitals and the resulting gap would quantify the molecule's electron-donating and accepting capabilities.

Hypothetical FMO Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Primarily located on the aniline moiety. |

| LUMO | -1.0 to -2.0 | Distributed across the imidazole and phenyl rings. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential. malayajournal.org

For this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen atom of the amino group and potentially one of the nitrogen atoms in the imidazole ring, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms of the amino group and the methyl groups, suggesting these are sites prone to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals, such as intramolecular charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. materialsciencejournal.orgnih.gov The analysis examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org The stabilization energy (E(2)) associated with these interactions quantifies their significance. acadpubl.eu

Hypothetical NBO Interaction Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) of NH₂ | π* (C-C) of Phenyl ring | High |

| LP (N) of Imidazole | π* (C=C) of Phenyl ring | Moderate |

Charge Distribution and Mulliken Charges

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing information about the distribution of electrons among the atoms. niscpr.res.in This can help in understanding the electrostatic interactions and reactivity of the molecule. It's important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation. niscpr.res.in

For this compound, the nitrogen atom of the amino group and the nitrogen atoms of the imidazole ring are expected to have negative Mulliken charges due to their higher electronegativity. The carbon atoms bonded to these nitrogens would likely exhibit positive charges. The hydrogen atoms of the amino and methyl groups would also carry partial positive charges.

Hypothetical Mulliken Charges for Key Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (Amino) | -0.8 to -1.0 |

| N1 (Imidazole) | -0.6 to -0.8 |

| N3 (Imidazole) | -0.5 to -0.7 |

| C (attached to NH₂) | +0.2 to +0.4 |

| C2 (Imidazole) | +0.3 to +0.5 |

| C4 (Imidazole) | +0.1 to +0.3 |

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. tandfonline.com These predicted shifts can aid in the assignment of experimental spectra and confirm the molecular structure. researchgate.net

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the aniline ring, the imidazole ring proton, and the protons of the two methyl groups. The ¹³C NMR spectrum would similarly show characteristic signals for the different carbon atoms in the aromatic rings and the methyl groups. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons on the aniline ring would have their shifts influenced by the electron-donating amino group.

Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to NH₂) | 6.6 - 6.8 | 114 - 116 |

| Aromatic CH (meta to NH₂) | 7.0 - 7.2 | 128 - 130 |

| Imidazole CH | 7.3 - 7.5 | 118 - 120 |

| N-CH₃ (Imidazole) | 3.5 - 3.7 | 30 - 35 |

| C-CH₃ (Imidazole) | 2.2 - 2.4 | 10 - 15 |

| Aromatic C-NH₂ | - | 145 - 148 |

| Aromatic C-Imidazole | - | 135 - 138 |

| Imidazole C2 | - | 138 - 142 |

| Imidazole C4 | - | 125 - 128 |

Theoretical Vibrational Frequency Analysis for IR Spectral Correlation

No published data is available.

Reactivity and Stability Assessments

No published data is available.

Global and Local Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness, Chemical Softness)

No published data is available.

Thermodynamic Properties and Stability Evaluations

No published data is available.

Solvent Effects on Molecular Properties (e.g., PCM, Onsager models)

No published data is available.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already substituted by the imidazole (B134444) ring, electrophilic attack is expected to occur at the positions ortho to the amino group.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (-NO2) at the positions ortho to the amino group. The reaction conditions would need to be carefully controlled to prevent oxidation of the aniline ring.

Halogenation: Bromination or chlorination, typically using bromine in a polar solvent or a source of electrophilic chlorine, would likely result in the substitution of one or both hydrogen atoms ortho to the amino group.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO3H) at the ortho positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.

Regioselectivity and Reaction Mechanism:

The mechanism of these reactions follows the general pathway for electrophilic aromatic substitution. The electrophile is attacked by the π-electron system of the aniline ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, importantly, onto the nitrogen atom of the amino group, which provides significant stabilization. Subsequent deprotonation by a weak base restores the aromaticity of the ring.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 4-(1,2-dimethyl-1H-imidazol-5-yl)-2-nitroaniline |

| Bromination | Br2, CH3COOH | 2-bromo-4-(1,2-dimethyl-1H-imidazol-5-yl)aniline |

| Sulfonation | Fuming H2SO4 | 5-amino-2-(1,2-dimethyl-1H-imidazol-5-yl)benzenesulfonic acid |

Nucleophilic Reactions at the Imidazole Core

The imidazole ring in this compound possesses two nitrogen atoms. The N-1 nitrogen is part of a tertiary amine due to the methyl group, and the N-3 nitrogen has a lone pair of electrons in an sp2 hybrid orbital, making it the primary site for protonation and reaction with electrophiles. The carbon atoms of the imidazole ring are generally electron-rich and not susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups, which are absent in this molecule.

However, the N-3 nitrogen can act as a nucleophile. For instance, it can be alkylated by reaction with alkyl halides to form a quaternary imidazolium (B1220033) salt. This reaction would introduce a positive charge on the imidazole ring, which would significantly alter the electronic properties of the entire molecule.

Example of Nucleophilic Reaction:

N-Alkylation: Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of the corresponding 1,2,3-trimethyl-5-(4-aminophenyl)-1H-imidazol-3-ium iodide.

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide | 1,2,3-trimethyl-5-(4-aminophenyl)-1H-imidazol-3-ium iodide |

Oxidation and Reduction Pathways of the Aniline and Imidazole Moieties

Oxidation:

The aniline moiety is susceptible to oxidation. Strong oxidizing agents can lead to the formation of a variety of products, including nitro compounds, azoxy compounds, and polymeric materials (polyaniline). The specific product depends on the oxidant and the reaction conditions. For example, oxidation with peroxy acids could potentially form the corresponding nitroso or nitro compound.

The imidazole ring is generally resistant to oxidation. However, under harsh conditions, it can be degraded. The dimethyl substitution on the imidazole ring may be susceptible to oxidation to the corresponding carboxylic acids under very strong oxidizing conditions, though this would likely be accompanied by degradation of the aniline ring.

Reduction:

The aniline part of the molecule is already in a reduced state. The primary amino group is not reducible under typical catalytic hydrogenation conditions.

The imidazole ring is also an aromatic heterocyclic system and is generally resistant to reduction. Catalytic hydrogenation under forcing conditions (high pressure and temperature) might lead to the saturation of the imidazole ring to form an imidazolidine (B613845) derivative, but this is a difficult transformation.

If a nitro group were introduced onto the aniline ring via electrophilic substitution, it could be selectively reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This would result in a diamino-substituted derivative.

| Moiety | Reaction | Reagents/Conditions | Potential Product(s) |

|---|---|---|---|

| Aniline | Oxidation | Peroxy acids (e.g., m-CPBA) | 4-(1,2-dimethyl-1H-imidazol-5-yl)nitrosobenzene |

| Aniline | Oxidation | Strong oxidants (e.g., KMnO4) | Complex mixture of oxidation products, potential polymerization |

| Imidazole | Reduction | High pressure H2, catalyst (e.g., PtO2) | 4-(1,2-dimethylimidazolidin-5-yl)aniline |

| Nitro-substituted Aniline | Reduction | Sn/HCl or H2/Pd-C | 4-(1,2-dimethyl-1H-imidazol-5-yl)benzene-1,2-diamine |

Heterocyclic Ring Opening and Rearrangement Reactions

The imidazole ring is a stable aromatic system and is generally resistant to ring-opening reactions under normal conditions. However, under forcing conditions, such as high temperatures or in the presence of strong acids or bases, ring cleavage can occur. For instance, treatment with strong base at high temperatures could potentially lead to the cleavage of the C-N bonds.

Photochemical rearrangements of substituted imidazoles have been reported, often involving the interchange of ring atoms. However, such reactions typically require UV irradiation and may proceed through complex, high-energy intermediates. There is no specific literature on the photochemical rearrangement of this compound.

Mechanism Elucidation of Key Synthetic Transformations

The synthesis of this compound itself provides insight into its chemical transformations. A plausible synthetic route involves the construction of the imidazole ring onto a pre-functionalized aniline derivative.

One common method for the synthesis of 1,2-disubstituted imidazoles is the reaction of a 1,2-dicarbonyl compound with an aldehyde, ammonia (B1221849), and a primary amine (a modification of the Debus-Radziszewski imidazole synthesis). In the context of the target molecule, this could involve the reaction of a protected 4-aminobenzaldehyde (B1209532) with a 1,2-dicarbonyl compound and methylamine (B109427).

Plausible Synthetic Mechanism:

Imine Formation: The protected 4-aminobenzaldehyde reacts with methylamine to form an imine.

Condensation: The 1,2-dicarbonyl compound (e.g., diacetyl) condenses with ammonia to form a diimine intermediate.

Cyclization and Oxidation: The imine derived from the aniline derivative reacts with the diimine intermediate, followed by cyclization and subsequent oxidation (aromatization) to form the substituted imidazole ring.

Deprotection: Removal of the protecting group on the aniline nitrogen affords the final product.

Understanding this synthetic pathway highlights the types of reactions the constituent parts of the molecule can undergo and provides a basis for predicting its reactivity in other transformations.

Ligand Chemistry and Coordination Studies of 4 1,2 Dimethyl 1h Imidazol 5 Yl Aniline

Coordination Modes of the Imidazole (B134444) and Aniline (B41778) Nitrogen Atoms

Specific studies detailing the coordination modes of 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline with various metal ions have not been identified. The coordination could theoretically occur through the imidazole nitrogen, the aniline nitrogen, or as a bridging ligand involving both, but experimental evidence is lacking.

Synthesis and Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes using this compound as a ligand, nor any characterization data (such as spectroscopic or crystallographic data) for such complexes, were found in the available literature.

Application as Ligands in Catalysis (General Principles)

While metal complexes of similar imidazole and aniline-containing ligands are known to have applications in catalysis, there is no specific information available regarding the catalytic use of complexes derived from this compound.

Medicinal Chemistry Applications: Scaffold Design and Derivatization

4-(1,2-dimethyl-1H-imidazol-5-yl)aniline as a Privileged Heterocyclic Scaffold

The imidazole (B134444) ring is a well-established "privileged scaffold" in medicinal chemistry. mdpi.comnih.govresearchgate.net This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. nih.gov The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key component in a variety of natural products and synthetic compounds with a wide range of biological activities. scielo.brbiomedpharmajournal.org Its prevalence in endogenous molecules like the amino acid histidine and the neurotransmitter histamine (B1213489) underscores its biological significance. researchgate.netbiomedpharmajournal.org

The electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, allow it to participate in various non-covalent interactions with biological macromolecules. researchgate.netnih.gov These interactions include hydrogen bonding, metal coordination, and pi-pi stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov

When coupled with an aniline (B41778) moiety, the resulting imidazolyl-aniline scaffold combines the features of two important pharmacophores. The aniline portion provides a versatile handle for further chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This combination of a biologically active core (imidazole) with a readily modifiable component (aniline) makes the imidazolyl-aniline scaffold an attractive starting point for the design of new therapeutic agents.

The diverse therapeutic applications of imidazole-containing compounds, including their use as anticancer, antimicrobial, and anti-inflammatory agents, further highlight the privileged nature of this scaffold. researchgate.netnih.gov The imidazolyl-aniline core can be envisioned as a versatile template that can be decorated with various substituents to target a wide array of biological targets.

Structure-Activity Relationship (SAR) Studies via Chemical Modification (General Principles)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For a scaffold like imidazolyl-aniline, SAR studies would systematically explore the impact of modifying different parts of the molecule.

General Principles of SAR for Imidazole Derivatives:

Substitution on the Imidazole Ring: The positions and nature of substituents on the imidazole ring can dramatically affect activity. For instance, in a series of antifungal imidazole derivatives, the nature of the substituent at the 1-position of the imidazole moiety was found to be a key determinant of antifungal activity. nih.gov The presence of a benzyl (B1604629) or n-butyl group at this position resulted in high antifungal activity. nih.gov

Relative Orientation of the Rings: The linker between the imidazole and aniline rings, if any, and the rotational freedom around it can be critical. A rigidified structure might lead to higher affinity by reducing the entropic penalty of binding, while a more flexible linker could allow the molecule to adopt different conformations to fit into a binding pocket.

A hypothetical SAR study on this compound could involve synthesizing analogues with variations at the following positions:

N-1 and C-2 methyl groups of the imidazole: Replacing these with other alkyl groups of varying sizes or with functional groups capable of hydrogen bonding could probe the steric and electronic requirements of the binding site.

The aniline amine group: Acylation, alkylation, or substitution with other functional groups would explore its role in target binding.

The aniline aromatic ring: Introduction of substituents at the ortho, meta, and para positions would investigate how they influence activity and selectivity.

The following table illustrates a hypothetical SAR exploration for a generic imidazolyl-aniline scaffold:

| Compound | R1 (Imidazole) | R2 (Aniline) | Biological Activity (Hypothetical) |

| Parent | -CH3 | -H | Baseline |

| Analog 1 | -CH2CH3 | -H | Increased |

| Analog 2 | -H | -H | Decreased |

| Analog 3 | -CH3 | 4-Cl | Increased |

| Analog 4 | -CH3 | 2-Cl | Decreased |

| Analog 5 | -CH3 | 4-OCH3 | No Change |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular backbones with similar biological activity to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetic profile. nih.govbohrium.com This approach is particularly useful when the original scaffold has inherent liabilities, such as poor metabolic stability or off-target effects. nih.gov

For a lead compound based on the imidazolyl-aniline scaffold, several scaffold hopping strategies could be employed:

Replacing the Imidazole Core: The imidazole ring could be replaced with other five- or six-membered heterocycles that can mimic its key interactions. Potential bioisosteric replacements for imidazole include:

Pyrazole

Triazole

Oxazole

Thiazole

The choice of replacement would be guided by computational modeling and synthetic accessibility. nih.gov For example, a scaffold hopping approach was used to replace a metabolically labile quinoline (B57606) ring with a more stable pyridine ring in the development of a phosphodiesterase 10A inhibitor. nih.gov

Replacing the Aniline Ring: The aniline moiety could be substituted with other aromatic or heteroaromatic rings to explore new interaction space or to address metabolic issues associated with anilines.

Lead Optimization:

Once a promising scaffold is identified, lead optimization involves fine-tuning the structure to maximize desired therapeutic properties while minimizing undesirable ones. This is an iterative process of design, synthesis, and testing. Key aspects of lead optimization for an imidazolyl-aniline-based compound would include:

Improving Potency: Through SAR-guided modifications to enhance binding affinity to the target.

Enhancing Selectivity: By designing features that favor binding to the desired target over off-targets.

Optimizing ADME Properties: Adjusting lipophilicity, hydrogen bonding capacity, and metabolic soft spots to achieve a desirable pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion). For instance, replacing an oxidation-prone aromatic system with a more electron-deficient one can increase metabolic stability. nih.gov

The table below outlines some potential scaffold hops for the imidazolyl-aniline core:

| Original Scaffold | Hopped Scaffold | Rationale |

| Imidazole | Pyrazole | Maintain hydrogen bonding capabilities with a different nitrogen arrangement. |

| Imidazole | Triazole | Introduce an additional nitrogen to alter electronic properties and potential interactions. |

| Aniline | Pyridine | Reduce potential for oxidative metabolism. |

| Aniline | Thiophene | Explore different aromatic character and lipophilicity. |

Design and Synthesis of Novel Analogues for Exploration of Chemical Space

The design and synthesis of novel analogues are crucial for exploring the chemical space around a given scaffold and for discovering new bioactive compounds. nih.gov For the imidazolyl-aniline scaffold, a variety of synthetic strategies can be employed to generate a library of diverse analogues.

Design Strategies:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of compounds by combining a set of building blocks in all possible combinations. For the imidazolyl-aniline scaffold, one could use a variety of substituted imidazoles and anilines to generate a diverse library.

Fragment-Based Drug Design (FBDD): This method involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be used to design novel ligands with high predicted binding affinity. mdpi.com

Synthetic Strategies:

The synthesis of substituted imidazoles can be achieved through various methods, including the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov Modifications of this and other synthetic routes allow for the introduction of diverse substituents on the imidazole ring. biomedpharmajournal.orgresearchgate.net

For the imidazolyl-aniline core, a general synthetic approach could involve the coupling of a pre-functionalized imidazole with a suitable aniline derivative. For example, a palladium-catalyzed cross-coupling reaction could be used to form the bond between the two rings.

The exploration of chemical space can be guided by computational methods that predict the drug-likeness and potential biological activity of virtual compounds before their synthesis. This in silico screening can help to prioritize the synthesis of compounds with the highest probability of success. nih.gov

The following table provides a hypothetical example of a small library of analogues designed to explore chemical space around the imidazolyl-aniline scaffold:

| Compound ID | Imidazole Substituent (R1) | Aniline Substituent (R2) | Design Rationale |

| IA-01 | -CH3 | -H | Parent Compound |

| IA-02 | -Cyclopropyl | -H | Explore steric bulk at R1 |

| IA-03 | -CH3 | 4-F | Introduce electron-withdrawing group at R2 |

| IA-04 | -CH3 | 3-CN | Alter electronics and polarity at R2 |

| IA-05 | -CH2OH | -H | Introduce hydrogen bond donor at R1 |

| IA-06 | -CH3 | 4-SO2NH2 | Add a polar, hydrogen bonding group at R2 |

Future Research Directions and Emerging Methodologies

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of substituted imidazoles, this involves moving away from traditional methods that may require harsh conditions or toxic reagents. researchgate.net

Future synthetic routes are expected to leverage strategies such as microwave-assisted organic synthesis (MAOS), the use of reusable solid catalysts, and reactions in environmentally benign solvents like water. researchgate.netresearchgate.net For instance, the condensation reactions central to forming the imidazole (B134444) ring can be significantly accelerated under microwave irradiation, often leading to higher yields and purity. researchgate.net The use of solid acid catalysts, such as zeolites, offers the advantages of easy separation and recyclability, aligning with green chemistry principles. nih.gov These methods stand in contrast to conventional protocols that might require prolonged heating and stoichiometric amounts of catalysts.

| Method | Catalyst/Conditions | Solvent | Typical Reaction Time | Key Advantage |

|---|---|---|---|---|

| Traditional Heating | Lewis acids (e.g., AlCl₃) | Organic (e.g., Toluene, DMF) | 6-24 hours | Well-established procedures |

| Microwave-Assisted | Catalyst-free or various catalysts | Solvent-free or Green Solvents | 5-30 minutes | Rapid reaction rates, higher yields researchgate.net |

| Solid-State Catalysis | Zeolites (e.g., ZSM-11) | Solvent-free | 30-60 minutes | Reusable catalyst, minimal waste nih.gov |

| Aqueous Synthesis | Surfactant (e.g., SLS) | Water | 2-5 hours | Environmentally benign solvent, safety researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net For a scaffold like 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline, AI can be employed to design novel derivatives with optimized properties. researchgate.netacellera.com ML models, trained on large datasets of chemical structures and their biological activities, can predict the properties of new, unsynthesized compounds, including binding affinity to specific targets, solubility, and metabolic stability. arxiv.orgnih.gov

Techniques such as Graph Neural Networks (GNNs) and Convolutional Neural Networks (CNNs) are particularly adept at learning from molecular structures. mdpi.com These models can be used in de novo drug design, where the AI generates entirely new molecular structures based on the core imidazole-aniline framework, optimized to meet a predefined set of desired properties. researchgate.net This in silico approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

| AI/ML Model | Application | Predicted Parameter | Potential Impact on Design |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting Biological Activity | IC₅₀ / EC₅₀ values | Guides selection of substituents to enhance potency. researchgate.net |

| Graph Neural Networks (GNNs) | Property Prediction & De Novo Design | Binding affinity, ADMET properties | Generates novel derivatives with improved drug-like profiles. nih.govmdpi.com |

| Deep Generative Models | Exploring Chemical Space | Novel Scaffolds | Creates diverse sets of new molecules based on the core structure. |

| Molecular Docking Simulations | Structure-Based Drug Design | Binding Pose and Score | Visualizes and scores interactions with a biological target to refine structure. researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of this compound involves key C-C and C-N bond-forming reactions. Research is actively exploring novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance than traditional methods, which often rely on palladium catalysis.

Emerging areas include the use of earth-abundant metal catalysts, such as copper and iron, which are more sustainable and cost-effective alternatives to palladium. researchgate.netresearchgate.net Copper-catalyzed C-N coupling reactions, for instance, are becoming increasingly sophisticated for the arylation of imidazoles. acs.org Furthermore, photocatalysis is a rapidly developing field that uses visible light to drive chemical reactions under mild conditions. mdpi.com This technology enables unique bond formations and cyclization reactions that can be applied to the synthesis of complex heterocyclic systems like the target molecule. mdpi.com These methods often proceed through radical intermediates, offering complementary reactivity to traditional two-electron pathways.

| Catalytic System | Key Bond Formed | Typical Conditions | Advantages |

|---|---|---|---|

| Traditional Palladium Cross-Coupling | C-C, C-N | High temperature, organic solvent, phosphine (B1218219) ligands | High reliability, broad scope |

| Copper Nanoparticle Catalysis | C-N, C-S | Moderate temperature, reusable catalyst | Cost-effective, lower toxicity, heterogeneous researchgate.net |

| Visible-Light Photocatalysis | C-C, C-N | Room temperature, light irradiation | Mild conditions, unique reactivity, green mdpi.com |

| Microwave-Assisted Copper Catalysis | C-N, C-O | Microwave irradiation | Drastically reduced reaction times, high efficiency acs.org |

Development of Advanced Spectroscopic and Computational Techniques for Characterization

Unambiguous characterization of complex organic molecules is critical. While standard techniques like 1D NMR and mass spectrometry are routine, advanced methods provide deeper structural insights. For substituted imidazoles, where regioisomerism is possible, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are indispensable for confirming connectivity. bohrium.com

The synergy between experimental spectroscopy and computational chemistry is a powerful emerging trend. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts (using the GIAO method), vibrational frequencies (IR), and electronic transitions (UV-Vis). tandfonline.comresearchgate.net Comparing these calculated data with experimental results provides a high degree of confidence in the structural assignment. researchgate.net Furthermore, computational tools like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping can predict the reactivity and intermolecular interaction sites of this compound, guiding its application in further synthetic steps or as a pharmacophore. tandfonline.com

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| 2D-NMR (HMBC, NOESY) | Through-bond and through-space correlations | Confirms connectivity and differentiates between possible isomers. bohrium.com |

| DFT Geometry Optimization | Lowest energy conformation, bond lengths/angles | Provides an accurate 3D model of the molecule's structure. tandfonline.com |

| DFT-GIAO NMR Calculation | Predicted ¹H and ¹³C chemical shifts | Corroborates experimental NMR assignments for definitive structure proof. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density distribution | Predicts chemical reactivity and electronic properties. tandfonline.com |

Q & A

Q. What are the most reliable synthetic routes for 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A microwave-assisted method using Pd(PPh₃)₄ as a catalyst, CsF as a base, and DME/MeOH (3:1) as solvent at 150°C for 1 hour achieves 95% yield . Key optimizations include:

- Catalyst loading : 10 mol% Pd(PPh₃)₄ minimizes side reactions.

- Microwave irradiation : Enhances reaction efficiency compared to traditional heating.

- Solvent polarity : A DME/MeOH mixture balances solubility and reactivity.

Table 1 : Optimization Parameters for Suzuki Coupling

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 10 mol% | 95 |

| Temperature | 150°C | 95 |

| Reaction Time | 1 hour | 95 |

| Base (CsF) | 3 equivalents | 95 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- LCMS (ESI) : Used to confirm molecular weight (e.g., observed m/z 246.10 [M+H]⁺ for formamide derivatives) and monitor reaction progress .

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and imidazole methyl groups (δ 2.1–2.5 ppm).

- X-ray crystallography : SHELXL (via SHELX suite) resolves bond lengths and angles, critical for structural validation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., tautomerism in the imidazole ring). Methodological steps include:

Q. What strategies improve metabolic stability in derivatives of this compound for medicinal chemistry applications?

Introducing methyl groups at the imidazole ring (e.g., 1,2-dimethyl substitution) reduces oxidative metabolism by cytochrome P450 enzymes. Key approaches:

- Isosteric replacement : Replace labile hydrogen atoms with fluorine or methyl groups.

- In vitro microsomal assays : Compare half-life (t₁/₂) of parent compound vs. derivatives .

Table 2 : Metabolic Stability Data

| Derivative | t₁/₂ (Human Liver Microsomes) |

|---|---|

| Parent compound | 12 minutes |

| 1,2-Dimethyl derivative | 45 minutes |

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with Pd catalysts to predict regioselectivity.

- Solvent effect modeling : COSMO-RS predicts solvent compatibility for Suzuki-Miyaura reactions .

Methodological Guidance for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.